

Technical Guide: 2-Chloro-5-hydroxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydroxy-4-methylpyrimidine

CAS No.: 1245506-62-0

Cat. No.: B1433344

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Core Identity & Strategic Utility in Medicinal Chemistry

Executive Summary

2-Chloro-5-hydroxy-4-methylpyrimidine (CAS 1245506-62-0) is a bifunctional pyrimidine scaffold critical to modern drug discovery. Unlike generic pyrimidines, this molecule possesses an orthogonal reactivity profile: a nucleophilic hydroxyl group at the C5 position and an electrophilic chlorine at the C2 position.

This "push-pull" electronic structure makes it an ideal pharmacophore building block for:

- Integrated Stress Response (ISR) Inhibitors: Structural analogs of ISRIB used in neurodegenerative research.^[1]
- Kinase Inhibition: Targeting ATP-binding pockets where the pyrimidine ring mimics the adenine base.

- Metabolic Enzyme Modulation: Specifically Malic Enzyme 3 (ME3) inhibitors for pancreatic ductal adenocarcinoma (PDAC).

Chemical Identity & Specifications

Property	Specification
IUPAC Name	2-Chloro-4-methylpyrimidin-5-ol
Common Name	2-Chloro-5-hydroxy-4-methylpyrimidine
CAS Number	1245506-62-0
Molecular Formula	C ₅ H ₅ ClN ₂ O
Molecular Weight	144.56 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Low solubility in water
pKa (Predicted)	~6.5 (OH group acidity enhanced by pyrimidine ring)
Storage	Inert atmosphere (Argon/Nitrogen), 2-8°C, Protect from light

Synthesis & Manufacturing Logic

The synthesis of 5-hydroxypyrimidines is non-trivial due to the electron-deficient nature of the ring, which makes direct hydroxylation difficult.

Primary Synthetic Route (Cyclization Strategy)

The most robust industrial route avoids direct functionalization of the pyrimidine ring and instead builds the ring with the substituents in place.

- Starting Materials: Acetamide hydrochloride and Ethyl 2-chloro-3-oxobutanoate (or a 2-alkoxy derivative).
- Condensation: Base-catalyzed condensation creates the pyrimidine core.

- Functional Group Interconversion: If starting from a methoxy precursor (2-chloro-5-methoxy-4-methylpyrimidine), a demethylation step using BBr_3 or HBr is required to reveal the free hydroxyl.

Alternative Route (Direct Chlorination)

- Precursor: 4-Methyl-2,5-pyrimidinediol (Thymine analog derivatives).
- Chlorination: Selective chlorination at the C2 position using POCl_3 is challenging due to competing chlorination at C4. This route often yields mixtures and is less preferred for high-purity applications.

Reactivity Profile: The "Orthogonal" Workflow

The value of CAS 1245506-62-0 lies in its ability to undergo sequential, selective functionalization.

A. The C5-Hydroxyl (Nucleophile)

The 5-OH group is acidic. Under basic conditions ($\text{K}_2\text{CO}_3/\text{DMF}$ or $\text{Cs}_2\text{CO}_3/\text{DMF}$), it readily forms an oxyanion that participates in:

- $\text{S}_\text{N}2$ Alkylation: Reaction with alkyl halides to form ether linkages.
- Mitsunobu Reaction: Coupling with primary/secondary alcohols to install complex side chains.

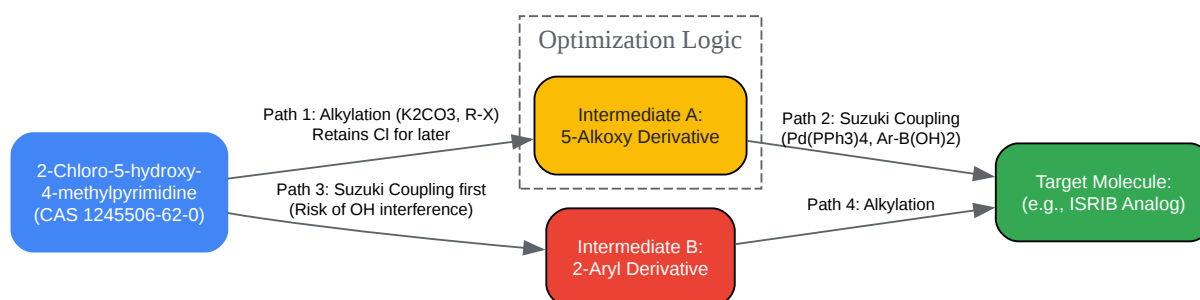
B. The C2-Chlorine (Electrophile)

The C2 position is activated for Nucleophilic Aromatic Substitution ($\text{S}_\text{N}\text{Ar}$) or Palladium-catalyzed cross-coupling, but it is less reactive than the C4 position would be.

- $\text{S}_\text{N}\text{Ar}$: Reacts with amines or thiols, often requiring heat or acid catalysis.
- Suzuki-Miyaura Coupling: Couples with aryl boronic acids to install biaryl systems.

Diagram: Divergent Synthesis Workflow

The following diagram illustrates how this scaffold serves as a branching point for library generation.



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Caption: Divergent synthesis pathways. Path 1 followed by Path 2 is generally preferred to prevent catalyst poisoning by the free hydroxyl group during Pd-catalyzed steps.

Case Studies in Drug Discovery

Case Study 1: ISRIB Analogs (Neuroprotection)

Researchers at UCSF and Nottingham have utilized pyrimidine scaffolds to optimize ISRIB (Integrated Stress Response Inhibitor).

- Mechanism: The molecule binds to eIF2B, reversing the effects of eIF2 α phosphorylation.
- Role of CAS 1245506-62-0: The 5-hydroxy group allows for the attachment of lipophilic side chains that improve blood-brain barrier (BBB) permeability, while the 2-chloro group allows for the attachment of the core aromatic rings required for eIF2B binding [1].

Case Study 2: ME3 Inhibitors (Oncology)

In the development of inhibitors for Malic Enzyme 3 (ME3), a key target in pancreatic cancer:

- Challenge: Selectivity over ME1 and ME2 isoforms.

- **Solution:** The 2-chloro-5-hydroxypyrimidine core was used to synthesize "Compound 10e". The 5-OH was alkylated to introduce steric bulk, while the 2-Cl was displaced to link the scaffold to the inhibitor pharmacophore. This substitution pattern was critical for fitting into the allosteric site of ME3 [2].

Experimental Protocols

Protocol A: O-Alkylation (Ether Synthesis)

Use this protocol to functionalize the 5-OH position while preserving the 2-Cl.

- **Setup:** Charge a round-bottom flask with **2-Chloro-5-hydroxy-4-methylpyrimidine** (1.0 eq) and anhydrous DMF (10 mL/g).
- **Base Addition:** Add K_2CO_3 (1.5 eq) or Cs_2CO_3 (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution may change color).
- **Electrophile:** Add the alkyl halide (R-Br or R-I, 1.1 eq) dropwise.
- **Reaction:** Heat to 60°C for 4–12 hours. Monitor by LC-MS (Target mass: M+R).
- **Workup:** Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over Na_2SO_4 .^[1]

Protocol B: Suzuki-Miyaura Coupling at C2

Use this protocol to install an aryl group at the 2-position.

- **Setup:** Dissolve the 5-alkoxy-2-chloropyrimidine intermediate (from Protocol A) in 1,4-Dioxane/Water (4:1).
- **Reagents:** Add Aryl Boronic Acid (1.2 eq) and Na_2CO_3 (2.0 eq).
- **Degassing:** Sparge with Nitrogen for 10 minutes (Critical step to prevent homocoupling).
- **Catalyst:** Add $Pd(dppf)Cl_2 \cdot DCM$ (0.05 eq).
- **Reaction:** Heat to 90°C for 2–6 hours under Nitrogen.

- Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Safety and Handling (E-E-A-T)

- Hazard Identification:
 - H302: Harmful if swallowed.
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling Precaution: The free hydroxyl group makes this compound slightly hygroscopic. Store under inert gas.
- Reactivity Warning: Avoid strong oxidizing agents. The 2-chloro position can hydrolyze to the 2-hydroxy derivative (inactive tautomer) if exposed to strong aqueous acid/base for prolonged periods without a nucleophile present.

References

- Design, Synthesis and Disposition Studies of New ISRIB Analogues. University of Nottingham ePrints. (Context: Use of 2-chloro-5-hydroxypyrimidine scaffolds for eIF2B targeting).
- In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma. Journal of Medicinal Chemistry / NIH PubMed Central. (Context: Synthesis of Compound 10e using 2-chloro-5-hydroxypyrimidine).
- 2-Chloro-4-methylpyrimidin-5-ol Product Data. Sigma-Aldrich / Merck. (Context: Physical properties and commercial availability).

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Sources

- [1. eprints.nottingham.ac.uk](https://eprints.nottingham.ac.uk) [eprints.nottingham.ac.uk]
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